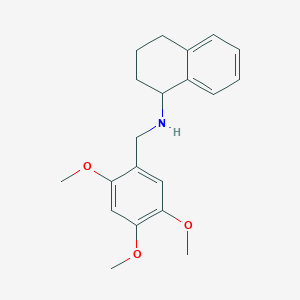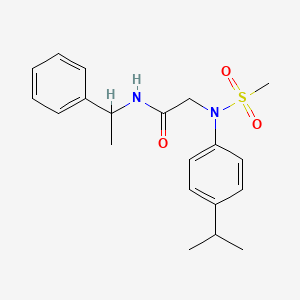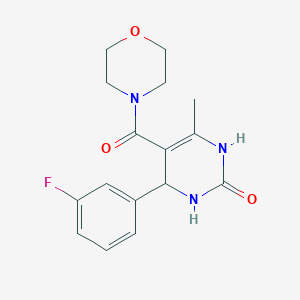
1,2,3,4-tetrahydro-1-naphthalenyl(2,4,5-trimethoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of naphthalene derivatives, including those related to 1,2,3,4-tetrahydro-1-naphthalenyl(2,4,5-trimethoxybenzyl)amine, often involves complex reactions such as condensation, reduction, and nucleophilic aromatic substitution. For instance, a novel synthesis approach for naphthalene derivatives has been developed, demonstrating the versatility of these compounds in chemical synthesis processes (He et al., 2020).
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is characterized by their conformational chirality and the presence of complex hydrogen bonding patterns. For example, analysis of the crystal structure of certain naphthalene derivatives reveals a distinct arrangement of molecules linked by N-H···O and C-H···π(arene) hydrogen bonds, contributing to their chemical stability and reactivity (Garay et al., 2014).
Chemical Reactions and Properties
Naphthalene derivatives undergo various chemical reactions, including Schiff base formation and nucleophilic aromatic substitution, which significantly influence their chemical properties. The synthesis and characterization of these compounds provide insight into their reactivity and potential as corrosion inhibitors (Elemike et al., 2018).
Physical Properties Analysis
The physical properties of naphthalene derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their practical applications. Research shows that certain poly(ester amide)s derived from naphthalene-containing compounds exhibit semicrystalline nature and good solubility in polar organic solvents, highlighting their versatility (Hsiao et al., 2004; Hsiao & Leu, 2005).
Chemical Properties Analysis
The chemical properties of naphthalene derivatives, including reactivity, electron distribution, and interaction with other molecules, are essential for understanding their potential applications. For example, studies on the synthesis and radioligand binding properties of methoxylated tetrahydroisoquinolinium derivatives show their affinity for apamin-sensitive binding sites, indicating the importance of chemical modifications on their biological activity (Graulich et al., 2006).
特性
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-22-18-12-20(24-3)19(23-2)11-15(18)13-21-17-10-6-8-14-7-4-5-9-16(14)17/h4-5,7,9,11-12,17,21H,6,8,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUIWDOFEHKTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC2CCCC3=CC=CC=C23)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-(2-bromophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4895493.png)
![1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine](/img/structure/B4895511.png)
![(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl acetate](/img/structure/B4895517.png)

![2-(4-chloro-2-methylphenoxy)-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4895541.png)
![4-({2-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4895548.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4895564.png)
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-fluorophenyl)acetamide](/img/structure/B4895578.png)
![1-(4-chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B4895585.png)


![2-{4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-piperazinyl}ethanol](/img/structure/B4895596.png)
![1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B4895602.png)